![molecular formula C18H25NO5 B6022394 methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)
methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate is a synthetic compound that has been widely used in scientific research. This compound is also known as MMBO or MMBO-001. It is a member of the family of compounds known as oxopentanoates, which are used in the synthesis of various organic compounds. MMBO has been found to have a wide range of applications in scientific research, including as a tool for studying the mechanism of action of certain enzymes and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of MMBO is believed to involve the inhibition of certain enzymes, particularly those involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, MMBO may increase the levels of neurotransmitters such as acetylcholine and dopamine, which are important for normal brain function.
Biochemical and Physiological Effects:
Studies have shown that MMBO can have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in certain cancer cell lines. MMBO has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMBO in laboratory experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the mechanism of action of enzymes and for identifying potential therapeutic targets. However, one limitation of using MMBO is its potential toxicity, particularly at high concentrations. Careful dosing and safety precautions are therefore necessary when working with this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving MMBO. One area of interest is the development of MMBO-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is the identification of new targets for MMBO inhibition, particularly in the field of cancer research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MMBO and to determine its safety profile for potential clinical use.
Synthesemethoden
MMBO can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of methyl acetoacetate and subsequent hydrolysis. The resulting product is then purified using chromatography techniques. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
MMBO has been used extensively in scientific research, particularly in the field of enzyme inhibition. It has been shown to be a potent inhibitor of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. MMBO has also been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 5-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-6-3-5-14(11-15)12-16-13-19(9-10-24-16)17(20)7-4-8-18(21)23-2/h3,5-6,11,16H,4,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUGBLDYABLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)
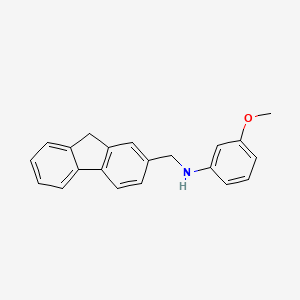
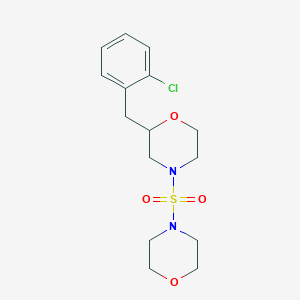
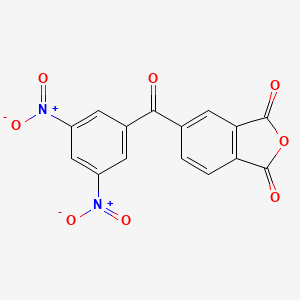
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
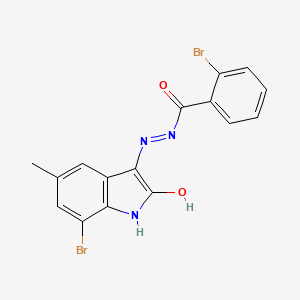
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
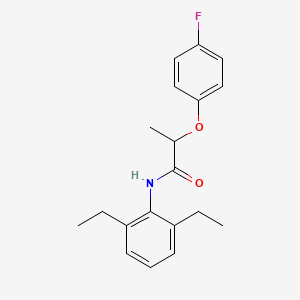
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)